3-Methyl-piperidine-3-carboxylic acid amide hydrochloride

Übersicht

Beschreibung

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Methyl-piperidine-3-carboxylic acid amide hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

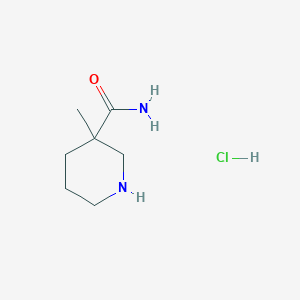

The compound features a piperidine ring substituted with a methyl group and a carboxylic acid amide functional group. Its empirical formula is CHClNO, and it has a molecular weight of approximately 178.66 g/mol. The unique combination of functional groups contributes to its distinct biological activities compared to other piperidine derivatives.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor in various enzymatic pathways, which can be beneficial in therapeutic contexts, such as cancer treatment and pain management. For instance, it has been noted for its potential role in modulating fatty acid amide hydrolase (FAAH) activity, which is crucial for the metabolism of bioactive lipids .

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Activity : The compound has shown promise as an inhibitor in specific cancer-related pathways. For example, studies have demonstrated its potential to inhibit cell proliferation in cancer models by targeting c-Met pathways .

- Anti-inflammatory Effects : It has been evaluated for its ability to modulate inflammatory responses, potentially through its interactions with FAAH, which regulates endocannabinoid levels involved in inflammation .

- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies :

- FAAH Inhibition :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | IUPAC Name | Unique Features |

|---|---|---|

| 1-Methylpiperidine | 1-methylpiperidine | Lacks carboxylic acid functionality |

| 4-Methylpiperidine | 4-methylpiperidine | Different substitution pattern on the ring |

| Piperidine-2-carboxylic acid | piperidine-2-carboxylic acid | Different position of carboxyl group |

| N-(4-methylphenyl)piperidin-4-carboxamide | N-(4-methylphenyl)piperidin-4-carboxamide | Contains a phenyl group, altering properties |

This table illustrates how the structural variations influence the biological activity and potential applications of these compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Modulation of Fatty Acid Amide Hydrolase (FAAH)

One of the primary applications of 3-methyl-piperidine-3-carboxylic acid amide hydrochloride is its role as a modulator of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, including anandamide, which has cannabinoid-like analgesic properties. Compounds that inhibit FAAH can potentially enhance the analgesic effects of endocannabinoids, making them useful in treating pain-related disorders such as:

- Chronic Pain

- Neuropathic Pain

- Inflammatory Pain

Studies have indicated that compounds similar to this compound can be effective in managing these conditions by increasing the availability of endocannabinoids in the body .

1.2 Treatment of Neurological Disorders

Research has also shown potential applications in treating various neurological disorders, including:

- Anxiety Disorders

- Depression

- Cognitive Disorders

The modulation of FAAH activity can influence mood and anxiety levels, suggesting that this compound may serve as a therapeutic agent in psychiatric medicine .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting with the formation of the piperidine ring followed by carboxamide formation. The compound's synthesis has been characterized through various methods, including:

- Chiral Chromatography : To ensure purity and enantiomeric excess.

- Spectroscopic Techniques : Such as NMR and mass spectrometry for structural confirmation .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

Case Study 1: Pain Management

A clinical trial investigated a series of FAAH inhibitors, including derivatives of piperidine compounds, demonstrating significant pain relief in patients with chronic pain conditions. The results indicated an improvement in pain scores compared to placebo groups .

Case Study 2: Anxiety and Depression

Another study focused on the anxiolytic effects of FAAH inhibitors, where participants reported reduced anxiety levels when treated with compounds similar to this compound. This study highlights the potential for these compounds in treating mood disorders .

Chemical Properties and Safety

The chemical structure of this compound is characterized by its piperidine core with a carboxamide functional group. Its safety profile indicates:

- Acute Toxicity : Classified as harmful if swallowed.

- Irritation Potential : Causes skin and eye irritation.

Proper handling and safety precautions are essential when working with this compound in laboratory settings .

Analyse Chemischer Reaktionen

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s functional groups in synthetic pathways.

-

Conditions :

-

Example :

Hydrolysis in NaOH yields 3-methyl-piperidine-3-carboxylic acid, which can be isolated as a sodium salt .

N-Methylation and Quaternization

The tertiary amine in the piperidine ring undergoes methylation or quaternization, modifying its steric and electronic properties.

-

Reagents : Formaldehyde (CH₂O), hydrogen gas (H₂), palladium on carbon (Pd/C) .

-

Conditions : Ethanol, 50 psi H₂, 12 h → 1-methylpiperidine derivative .

-

Mechanism : Reductive amination via imine intermediate formation .

Oxidation Reactions

The piperidine ring can be oxidized to form N-oxides, altering its pharmacological profile.

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA) .

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 4–6 h .

-

Product : 3-Methyl-piperidine-3-carboxylic acid amide N-oxide.

Nucleophilic Substitution

The hydrochloride’s chloride ion acts as a leaving group in SN2 reactions, enabling substitution with nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 8 h | 3-Azido derivative | 65% | |

| Potassium cyanide (KCN) | Acetonitrile, reflux, 12 h | 3-Cyano derivative | 58% |

Reduction of the Amide Group

The carboxamide can be reduced to a primary amine using strong reducing agents.

-

Reagents : Lithium aluminum hydride (LiAlH₄).

-

Conditions : Tetrahydrofuran (THF), 0°C to reflux, 4–6 h → 3-(aminomethyl)-3-methylpiperidine.

Ugi-Type Multicomponent Reactions

The compound participates in diastereoselective Ugi reactions to synthesize complex pipecolic amides.

-

Mechanism :

-

Example Reaction :

Salt Metathesis

The hydrochloride salt can be exchanged with other counterions to tailor solubility or crystallinity.

-

Reagents : Sodium bicarbonate (NaHCO₃), potassium hexafluorophosphate (KPF₆) .

-

Conditions : Aqueous/organic biphasic system, room temperature, 1 h → free base or PF₆⁻ salt.

Mechanistic Insights

Eigenschaften

IUPAC Name |

3-methylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-7(6(8)10)3-2-4-9-5-7;/h9H,2-5H2,1H3,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQQMBZEYARIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.